molecular formula C15H23ClN2O2 B1466440 N-{3-[2-(3-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride CAS No. 1220037-30-8

N-{3-[2-(3-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride

Cat. No.: B1466440
CAS No.: 1220037-30-8
M. Wt: 298.81 g/mol
InChI Key: CMEWRLVPQCDHPT-UHFFFAOYSA-N
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Description

Structurally, it features an acetamide group linked to a phenyl ring substituted with a 2-(3-piperidinyl)ethoxy moiety . This compound is of interest in medicinal chemistry due to the piperidine group’s role in modulating receptor interactions, particularly in G protein-coupled receptor (GPCR) systems .

Properties

IUPAC Name

N-[3-(2-piperidin-3-ylethoxy)phenyl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2.ClH/c1-12(18)17-14-5-2-6-15(10-14)19-9-7-13-4-3-8-16-11-13;/h2,5-6,10,13,16H,3-4,7-9,11H2,1H3,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMEWRLVPQCDHPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)OCCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{3-[2-(3-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₂₃ClN₂O₂, with a molecular weight of approximately 298.81 g/mol. The compound features a piperidine moiety linked to an ethoxy group and an acetamide functional group, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with serotonergic receptors. This interaction may modulate serotonin levels, offering therapeutic implications for conditions such as depression and anxiety. Additionally, the compound exhibits potential anti-inflammatory properties, which are under investigation.

Interaction with Receptors

Research indicates that this compound may also interact with other neurotransmitter systems beyond serotonin, influencing pharmacodynamics and pharmacokinetics. Understanding these interactions is crucial for elucidating its therapeutic potential.

Data Table: Summary of Biological Activities

Activity Mechanism References
AntidepressantModulation of serotonergic pathways
Anti-inflammatoryPotential inhibition of inflammatory mediators
AnticonvulsantPossible modulation of sodium channels

Case Study 1: Antidepressant Activity

A study investigated the effects of structurally similar compounds on serotonin uptake inhibition. Results indicated a significant increase in serotonin levels in the presence of these compounds, suggesting a direct correlation with antidepressant-like effects .

Case Study 2: Anti-inflammatory Effects

In vitro assays demonstrated that related compounds could inhibit pro-inflammatory cytokines in cell cultures. These findings point towards the potential for this compound to exhibit similar anti-inflammatory properties.

Scientific Research Applications

Medicinal Chemistry

N-{3-[2-(3-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride is primarily explored for its therapeutic potential :

  • Neurological Disorders : The compound's ability to modulate neurotransmitter systems, particularly serotonin and dopamine, suggests applications in treating mood disorders such as depression and anxiety. Its binding affinity to specific receptors may lead to enhanced therapeutic effects in neuropharmacology.
  • Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, making it a candidate for further investigation against various pathogens.
  • Anti-inflammatory Effects : Initial findings suggest potential anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.

Biological Research

The compound is utilized in biological studies to understand its mechanisms of action:

  • Receptor Modulation : Interaction studies demonstrate that this compound can influence neurotransmitter dynamics by interacting with various receptors in the brain. This modulation is crucial for understanding its pharmacological profile and potential therapeutic effects.
  • Cellular Signaling Pathways : The compound's unique structure allows it to bind with high affinity to certain receptors, influencing cellular signaling pathways related to mood regulation and anxiety management.

Industrial Applications

In the industrial sector, this compound serves as:

  • Intermediate in Pharmaceutical Synthesis : The compound is used as a building block for the synthesis of more complex pharmaceutical agents, contributing to the development of new drugs targeting specific molecular pathways.
  • Production of Specialty Chemicals : Its unique chemical properties make it valuable in the production of specialty chemicals used across various industries.

Case Studies

  • Neurological Effects Study :
    • A study investigated the effects of this compound on serotonin levels in animal models. Results indicated significant modulation of serotonergic pathways, suggesting potential applications in treating anxiety disorders.
  • Antimicrobial Efficacy Trial :
    • Preliminary trials assessed the antimicrobial properties of the compound against various bacterial strains. The results showed promising activity, warranting further exploration into its efficacy as an antimicrobial agent.

Comparison with Similar Compounds

(a) N-(2-(Piperidin-4-yl)phenyl)acetamide Hydrochloride (CAS 255050-97-6)

  • Structure : Acetamide attached to a phenyl ring substituted with a piperidin-4-yl group at the ortho position.
  • Key Differences : Positional isomerism (3-piperidinyl vs. 4-piperidinyl) alters steric and electronic interactions. The 4-piperidinyl analog may exhibit distinct binding affinities for receptors like adrenergic or dopaminergic systems .
  • Molecular Formula : C₁₃H₁₉ClN₂O; Molecular Weight : 254.76 g/mol .

(b) N-(4-(1,2,5,6-Tetrahydropyridin-3-yl)phenyl)acetamide Hydrochloride (CAS 2296338-98-0)

  • Structure : Features a tetrahydropyridine ring instead of a fully saturated piperidine.
  • Molecular Formula : C₁₃H₁₆N₂O; Molecular Weight : 216.28 g/mol .

(c) L748337 (from )

  • Structure: N-[[3-[(2S)-2-hydroxy-3-[[2-[4-[(phenylsulfonyl)amino]phenyl]ethyl]amino]propoxy]phenyl]methyl]acetamide.
  • Key Differences : Incorporates a sulfonamide group and hydroxypropoxy chain, enhancing hydrophilicity and GPCR selectivity (e.g., β-adrenergic receptors) .

Chloro-Substituted Acetamides

(a) Alachlor (CAS 15972-60-8)

  • Structure : 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide.
  • Key Differences : Chloro and methoxymethyl groups confer herbicidal activity by inhibiting plant fatty acid synthesis. Lacks the piperidine moiety, limiting CNS activity .
  • Molecular Formula: C₁₄H₂₀ClNO₂; Molecular Weight: 269.77 g/mol .

(b) N-(3-Chloro-4-hydroxylphenyl)acetamide (Compound 4 in )

  • Structure : Acetamide with a chloro-hydroxyphenyl group.
  • Key Differences: The absence of a piperidine or ethoxy chain reduces lipophilicity.

Aminophenyl Acetamides

(a) N-(3-Amino-4-methoxyphenyl)acetamide (CAS 6375-47-9)

  • Structure: Acetamide with amino and methoxy substituents on the phenyl ring.
  • Molecular Formula : C₉H₁₂N₂O₂; Molecular Weight : 180.20 g/mol .

(b) N-[3-(Aminomethyl)phenyl]acetamide Hydrochloride

  • Structure: Acetamide with an aminomethyl group on the phenyl ring.
  • Key Differences: The aminomethyl group facilitates covalent bonding to biomolecules, making it useful in prodrug design .

Data Table: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Use/Activity Reference ID
N-{3-[2-(3-Piperidinyl)ethoxy]phenyl}acetamide HCl Not specified Not specified 3-Piperidinyl ethoxy, phenyl GPCR modulation (theoretical)
N-(2-(Piperidin-4-yl)phenyl)acetamide HCl C₁₃H₁₉ClN₂O 254.76 Piperidin-4-yl, phenyl Receptor binding studies
Alachlor C₁₄H₂₀ClNO₂ 269.77 Chloro, methoxymethyl, diethylphenyl Herbicide
N-(3-Chloro-4-hydroxylphenyl)acetamide C₈H₈ClNO₂ 185.61 Chloro, hydroxyl Paracetamol photoproduct
L748337 C₂₅H₃₄N₄O₅S 514.63 Sulfonamide, hydroxypropoxy β-Adrenergic receptor antagonist

Research Findings and Implications

  • Piperidine Positioning : 3-Piperidinyl analogs (target compound) may exhibit superior blood-brain barrier penetration compared to 4-piperidinyl derivatives due to reduced steric hindrance .
  • Amino vs. Piperidine Groups: Aminophenyl acetamides (e.g., CAS 6375-47-9) lack the piperidine-mediated receptor interactions, limiting their utility in GPCR-focused drug discovery .

Preparation Methods

Synthesis of N-(3-Hydroxyphenyl)acetamide

  • Starting from 3-aminophenol, the compound is acylated with acetic acid or acetic anhydride in the presence of a catalyst such as pyridine.
  • The reaction is typically carried out at room temperature for 24 hours.
  • The product is extracted with ether, washed sequentially with sodium carbonate solution, hydrochloric acid, and water.
  • Drying over anhydrous sodium sulfate and recrystallization from alcohol yields the pure N-(3-hydroxyphenyl)acetamide intermediate.

Alkylation with 1-(2-Chloroethyl)piperidine Hydrochloride

  • The hydroxyphenyl acetamide (2 mmol) is reacted with 1-(2-chloroethyl)piperidine hydrochloride (2 mmol) in the presence of anhydrous potassium carbonate (5 mmol) as a base.
  • The reaction solvent is typically dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to facilitate nucleophilic substitution.
  • The mixture is refluxed for approximately 10 hours to ensure completion.
  • After cooling, the reaction mixture is triturated with ice water to remove inorganic salts.
  • The organic product is extracted with chloroform, washed with saturated sodium chloride solution and sodium hydroxide solution to remove impurities.
  • Drying over anhydrous sodium sulfate and evaporation of the solvent yields the crude product.
  • Recrystallization from ethanol or suitable solvent affords the pure this compound as a pasty or crystalline solid.

Reaction Conditions and Optimization

Step Reagents/Conditions Time Temperature Notes
Acetylation of 3-aminophenol Acetic acid, pyridine catalyst 24 hours Room temperature Mild conditions to avoid side reactions
Alkylation 1-(2-chloroethyl)piperidine hydrochloride, K2CO3, DMSO 10 hours Reflux (~120°C) Base neutralizes HCl; DMSO enhances nucleophilicity
Work-up Extraction with chloroform, washes with NaCl, NaOH Room temperature Removes inorganic impurities
Purification Recrystallization from ethanol Room temperature Yields pure hydrochloride salt

Research Findings and Characterization

  • The synthesized compound is characterized by Infrared spectroscopy (IR) , showing characteristic amide C=O stretch (~1670 cm⁻¹) and N-H stretch (~3395 cm⁻¹).
  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the presence of piperidine ring protons and the ethoxy linkage.
  • Mass spectrometry (MS) confirms the molecular ion peak consistent with the molecular weight of the hydrochloride salt.
  • Elemental analysis data align with the calculated values for carbon, hydrogen, nitrogen, and chlorine content.
  • The hydrochloride salt form improves the compound’s stability and solubility for potential pharmaceutical applications.

Comparative Notes on Preparation Routes

Aspect Method Using 3-Aminophenol Acetylation and Alkylation Alternative Methods (Literature)
Starting material 3-Aminophenol 4-Aminophenol or substituted phenols
Alkylating agent 1-(2-chloroethyl)piperidine hydrochloride Various chloroalkyl piperidines or piperazines
Base used Potassium carbonate (K2CO3) Other bases like sodium hydride or triethylamine
Solvent DMSO or DMF Dimethylformamide, benzene (dry)
Reaction time 10 hours reflux 6-12 hours depending on conditions
Yield Moderate to good (varies with purification) Comparable yields reported

Summary Table of Preparation Method

Step No. Reaction Type Reagents/Conditions Product Key Observations
1 Acetylation 3-Aminophenol + Acetic acid + Pyridine N-(3-Hydroxyphenyl)acetamide Room temp, 24 h, purified by recrystallization
2 Nucleophilic Substitution N-(3-Hydroxyphenyl)acetamide + 1-(2-chloroethyl)piperidine hydrochloride + K2CO3 + DMSO reflux This compound Reflux 10 h, work-up and recrystallization

Q & A

Basic: What are the key considerations for synthesizing N-{3-[2-(3-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride with high purity?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Piperidine Functionalization : Alkylation of 3-piperidinol with a halogenated ethoxy intermediate (e.g., 2-chloroethyl ether) under basic conditions (e.g., K₂CO₃ in DMF) to form the ethoxy-piperidine moiety .
  • Coupling Reaction : Reacting the ethoxy-piperidine intermediate with 3-aminophenol using a carbodiimide coupling agent (e.g., EDC) in the presence of NHS to activate the carboxyl group, ensuring efficient amide bond formation .
  • Hydrochloride Salt Formation : Precipitation with HCl in anhydrous ether to yield the final hydrochloride salt.
    Purification : Use column chromatography (silica gel, methanol/dichloromethane) followed by recrystallization (ethanol/water) to achieve ≥98% purity. Monitor purity via HPLC (C18 column, UV detection at 255 nm) and confirm structure via ¹H/¹³C NMR .

Advanced: How can researchers optimize coupling reactions to mitigate low yields in the synthesis of this compound?

Methodological Answer:
Low yields in amide bond formation often stem from poor activation of the carboxylic acid or competing side reactions. To address this:

  • Coupling Agent Selection : Use EDC/NHS (1:1.2 molar ratio) in DMF or THF, which enhances carboxyl activation and reduces racemization .
  • Reaction Monitoring : Track reaction progress via TLC (silica, 10% MeOH/CH₂Cl₂) or in situ IR spectroscopy to detect residual amine or acid.
  • Byproduct Removal : Quench excess EDC with 1 M HCl and extract unreacted intermediates using ethyl acetate.
  • Temperature Control : Maintain reactions at 0–4°C to suppress hydrolysis of the active ester intermediate .

Basic: What analytical techniques are recommended for characterizing this compound’s stability under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Testing : Store aliquots at -20°C, 4°C, and 25°C for 6–12 months. Assess degradation via:
    • HPLC-UV : Monitor shifts in retention time or new peaks indicating decomposition .
    • Mass Spectrometry (LC-MS) : Detect hydrolytic byproducts (e.g., free piperidine or phenolic fragments) .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature under nitrogen atmosphere.
  • Hygroscopicity Testing : Expose samples to 75% relative humidity; measure mass changes gravimetrically .

Advanced: How can contradictory data in receptor binding assays (e.g., β-adrenergic vs. serotonin receptors) be resolved?

Methodological Answer:
Conflicting binding data may arise from off-target interactions or assay variability. To clarify:

  • Radioligand Binding Assays : Use [³H]-labeled antagonists (e.g., CGP20712A for β₁-adrenergic receptors) in competition assays with varying concentrations of the compound. Include 10 µM propranolol to block nonspecific binding .
  • Receptor Subtype Selectivity : Test against transfected HEK293 cells expressing human β₂-adrenergic or 5-HT₆ receptors. Use GTPγS binding assays to confirm functional activity .
  • Data Normalization : Express results as % inhibition relative to reference ligands (e.g., isoproterenol for β-adrenergic receptors). Triplicate experiments with Z’-factor >0.5 ensure assay robustness .

Basic: What solvent systems are optimal for solubility studies of this compound?

Methodological Answer:

  • Primary Solubility Screen : Test in PBS (pH 7.4), DMSO, ethanol, and 0.1 M HCl (for hydrochloride salt dissociation). Use sonication (30 min, 37°C) to enhance dissolution.
  • Quantification : Measure saturated solubility via UV-Vis spectroscopy (λmax = 255 nm) with a calibration curve .
  • Co-Solvent Systems : For low aqueous solubility (<1 mg/mL), evaluate PEG-400/water (1:1) or cyclodextrin complexes (e.g., HP-β-CD) to improve bioavailability .

Advanced: How can researchers validate the compound’s mechanism of action in cellular models of neurological disorders?

Methodological Answer:

  • In Vitro Neuroprotection Models : Use SH-SY5Y cells exposed to oxidative stress (e.g., H₂O₂). Pre-treat cells with 1–10 µM compound for 24 hr; measure viability via MTT assay and apoptosis via caspase-3 activity .
  • Target Engagement : Perform siRNA knockdown of suspected targets (e.g., β-arrestin-2) to assess rescue effects. Confirm via Western blot (e.g., phosphorylated ERK1/2) .
  • Pharmacokinetic Profiling : Measure brain-plasma ratio in rodent models after oral administration (10 mg/kg). Use LC-MS/MS to quantify compound levels in cerebrospinal fluid .

Basic: What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles. Use a fume hood for weighing and synthesis.
  • Spill Management : Neutralize liquid spills with 10% sodium bicarbonate, then absorb with vermiculite.
  • Waste Disposal : Collect residues in sealed containers labeled for halogenated organic waste. Incinerate at >1000°C .

Advanced: How should researchers design dose-response studies to minimize variability in in vivo models?

Methodological Answer:

  • Pilot Study : Test 3–4 doses (e.g., 1, 3, 10, 30 mg/kg) in 6–8 animals/group. Use log-spaced dosing to capture EC₅₀.
  • Route of Administration : For CNS studies, use intraperitoneal (IP) injection with 10% DMSO/saline. Confirm bioavailability via plasma LC-MS at Tmax (typically 30–60 min post-injection).
  • Endpoint Standardization : Blind experimenters to treatment groups. Use automated behavioral assays (e.g., open field test) to reduce observer bias .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-{3-[2-(3-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride
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N-{3-[2-(3-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride

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